molecular formula C11H20N2O3 B2789472 tert-butyl (3R,3aS,6aR)-3-amino-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate CAS No. 1251006-87-7

tert-butyl (3R,3aS,6aR)-3-amino-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate

Cat. No.: B2789472
CAS No.: 1251006-87-7
M. Wt: 228.292
InChI Key: DPIYNHZJLANOBC-CIUDSAMLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl (3R,3aS,6aR)-3-amino-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate is a bicyclic chiral molecule featuring a fused tetrahydrofuran-pyrrolidine scaffold. Key structural elements include:

  • Stereochemistry: The (3R,3aS,6aR) configuration defines its three-dimensional arrangement, critical for interactions in enantioselective synthesis or biological systems .
  • Functional groups: A tert-butyl carbamate (Boc) group at position 1 acts as a protective moiety for the amine, while the amino group at position 3 provides nucleophilic reactivity for further derivatization .
  • Applications: This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for constructing complex heterocycles or peptide mimetics .

Properties

IUPAC Name

tert-butyl (3R,3aS,6aR)-3-amino-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-8(12)7-5-15-6-9(7)13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIYNHZJLANOBC-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2C1COC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H]2[C@@H]1COC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,3aS,6aR)-3-amino-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, followed by the introduction of the tert-butyl and amino groups under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized processes to enhance efficiency and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters. The goal is to achieve high purity and yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,3aS,6aR)-3-amino-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to modify the functional groups or the ring system.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antiviral Activity : The compound has been identified as a significant ligand for HIV protease inhibitors. Its structural features enable it to interact effectively with the enzyme, potentially leading to the development of new antiviral drugs. The synthesis of this compound has been optimized to enhance yield and selectivity, making it a viable candidate for further pharmacological studies .

Neuroprotective Properties : Recent studies indicate that compounds similar to tert-butyl (3R,3aS,6aR)-3-amino-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate exhibit neuroprotective effects. These effects are attributed to their ability to modulate apoptotic pathways in neurodegenerative diseases. For instance, certain derivatives have shown promise in reducing apoptosis in healthy neurons while promoting it in malignant cells . This dual action could be pivotal in developing treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Synthesis Methodologies

The synthesis of this compound has been refined through various methods aimed at improving yield and enantiomeric purity. Notably:

  • Enzymatic Resolution : Traditional methods often yield racemic mixtures requiring subsequent resolution. Recent advancements focus on stereo-selective synthesis techniques that minimize waste and enhance the production of the desired enantiomer .
  • One-Pot Procedures : Innovative synthetic strategies have been developed that allow for the activation of precursors and subsequent coupling without the need for intermediate isolation. This approach streamlines the synthesis process and reduces overall costs .

Case Study 1: HIV Protease Inhibition

A study demonstrated that this compound derivatives exhibit potent inhibitory activity against HIV protease. The research highlighted the compound's ability to bind effectively to the active site of the enzyme, suggesting its potential as a lead compound for antiviral drug development.

Case Study 2: Neuroprotective Effects

Research conducted on murine models indicated that specific derivatives of this compound could significantly reduce neurotoxic effects associated with oxidative stress. The findings suggest mechanisms involving modulation of apoptotic pathways, which could inform future therapeutic strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism by which tert-butyl (3R,3aS,6aR)-3-amino-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecules. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

tert-butyl (3aS,6aS)-5-benzyl-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate
  • Molecular Formula : C₁₈H₂₆N₂O₂ .
  • Key Differences: A benzyl group replaces the amino group at position 5, increasing lipophilicity (logP ~3.5 vs. ~1.8 for the target compound) and steric bulk. Reduced polarity limits solubility in aqueous media, making it less suitable for biological applications requiring high bioavailability.
  • Synthesis : Prepared via alkylation or coupling reactions, as seen in for analogous benzotriazole derivatives.
  • Applications : Primarily used in organic synthesis as a hydrophobic building block .
(3aS,6aS)-tert-Butyl 5-(trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate
  • Molecular Formula : C₁₂H₁₆F₃N₂O₃ .
  • Key Differences: The trifluoroacetyl group at position 5 introduces strong electron-withdrawing effects, altering reactivity (e.g., stabilizing intermediates in nucleophilic substitutions). Enhanced metabolic stability compared to the amino derivative but reduced versatility for further functionalization.
  • Applications: Potential use in protease inhibitors due to its acylated amine mimicry .
rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate
  • Molecular Formula: C₁₈H₂₅NO₃ .
  • Key Differences :
    • Furo[3,4-c]pyrrole fusion alters ring connectivity compared to the target’s furo[3,4-b]pyrrole system, impacting conformational flexibility.
    • The racemic mixture (rel-configuration) reduces enantiomeric purity, limiting applications in asymmetric synthesis.
  • Applications : Explored in medicinal chemistry for sp³-rich scaffolds .

Stereochemical and Functional Group Comparisons

Compound Molecular Weight (g/mol) Substituent Key Feature Synthetic Utility
Target Compound ~257.3* 3-Amino Chiral, nucleophilic amine Drug intermediates, chiral templates
5-Benzyl Derivative 302.41 5-Benzyl High lipophilicity Hydrophobic scaffold construction
5-Trifluoroacetyl Derivative 308.27 5-Trifluoroacetyl Electron-withdrawing, stable Enzyme inhibitor precursors
rel-Furo[3,4-c]pyrrole 303.39 5-Benzyl Altered ring fusion, racemic Sp³-rich medicinal chemistry scaffolds

*Estimated based on core structure and functional groups.

Reactivity and Stability

  • Amino Group (Target Compound): Enables facile acylation, alkylation, or cross-coupling reactions . Requires protection (e.g., Boc) during synthesis to prevent undesired side reactions .
  • Benzyl/Trifluoroacetyl Derivatives: Benzyl groups necessitate deprotection (e.g., hydrogenolysis), adding synthetic steps . Trifluoroacetyl groups resist hydrolysis but are challenging to remove under mild conditions .

Biological Activity

Tert-butyl (3R,3aS,6aR)-3-amino-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate is a synthetic compound belonging to the class of heterocyclic compounds. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H19N O4
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 1001592-20-6

The compound features a complex structure that includes a furo[3,4-b]pyrrole moiety, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : This compound has been shown to modulate GPCR activity, which plays a crucial role in cell signaling pathways. For instance, it may enhance or inhibit receptor-mediated responses depending on the specific receptor subtype involved .
  • Neurotransmitter Modulation : Preliminary studies suggest that this compound could influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation is essential for potential applications in treating mood disorders .

Therapeutic Potential

The diverse biological activities of this compound indicate several therapeutic potentials:

  • Antidepressant Effects : By modulating serotonin receptors, this compound may exhibit antidepressant-like properties. Research into similar compounds has shown promise in alleviating symptoms of depression .
  • Analgesic Properties : The interaction with pain pathways suggests potential use as an analgesic agent. Further studies are required to elucidate the specific mechanisms involved .

In Vitro Studies

Several in vitro studies have demonstrated the effects of this compound on cell lines expressing various GPCRs. These studies typically measure changes in intracellular signaling cascades upon treatment with the compound.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicate significant alterations in behavior consistent with antidepressant and analgesic effects.

Case Study 1: Antidepressant Activity

A study published in PubMed Central explored the effects of similar compounds on mood-related behaviors in rodent models. The findings suggested that compounds with structural similarities to this compound exhibited significant reductions in depressive-like behaviors .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties of related compounds. It was found that these compounds could significantly reduce pain responses in animal models when administered at specific dosages .

Comparative Analysis

The following table summarizes key biological activities compared to other known compounds:

Compound NameAntidepressant ActivityAnalgesic ActivityGPCR Modulation
Tert-butyl (3R,3aS,6aR)-3-amino-hexahydro...YesYesYes
Compound A (similar structure)YesModerateYes
Compound B (different structure)NoHighLimited

Q & A

What synthetic strategies are optimal for achieving high stereochemical purity in the synthesis of this compound?

Answer:
The synthesis of tert-butyl (3R,3aS,6aR)-3-amino-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate involves stereoselective cyclization and functional group modifications. Key steps include:

  • Cyclization : Use of Heck arylations or palladium-catalyzed reactions to form the fused furopyrrolidine ring system .
  • Amination : Introduction of the amino group via reductive amination or nucleophilic substitution, requiring precise control of pH and temperature to avoid racemization .
  • Protection/Deprotection : The tert-butyl carbamate (Boc) group is introduced early to protect the amine during subsequent reactions, with deprotection achieved using trifluoroacetic acid (TFA) .
    Advanced Note : Optimize solvent polarity (e.g., DMF vs. THF) to influence reaction kinetics and stereoselectivity. Monitor intermediates via chiral HPLC or circular dichroism (CD) to validate enantiomeric excess .

How can researchers resolve contradictions in NMR data for this compound’s stereoisomers?

Answer:
Contradictions in NMR data often arise from overlapping signals or dynamic conformational changes. Methodological approaches include:

  • Variable Temperature (VT) NMR : Suppress signal broadening caused by ring puckering or amine inversion .
  • 2D NMR Techniques : Use HSQC and NOESY to assign stereochemistry. For example, NOE correlations between the tert-butyl group and adjacent protons confirm the (3R,3aS,6aR) configuration .
  • Computational Modeling : Compare experimental 1^1H and 13^{13}C shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

What methodologies are recommended for assessing this compound’s biological activity in neurological targets?

Answer:
For pharmacological screening:

  • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled agonists) for neurotransmitter receptors (e.g., dopamine D2, serotonin 5-HT1A_{1A}) .
    • Enzyme Inhibition : Fluorometric assays to measure IC50_{50} against acetylcholinesterase or monoamine oxidases .
  • Advanced Mechanistic Studies :
    • Patch-Clamp Electrophysiology : Evaluate ion channel modulation in neuronal cell lines .
    • Microscale Thermophoresis (MST) : Quantify binding affinity (KdK_d) to purified target proteins .

How can researchers address low yields in the final step of Boc deprotection?

Answer:
Low yields during Boc deprotection often result from incomplete acidolysis or side reactions. Solutions include:

  • Optimized Acid Conditions : Use TFA in dichloromethane (DCM) with scavengers like triisopropylsilane (TIS) to minimize carbocation formation .
  • Microwave-Assisted Deprotection : Reduce reaction time (e.g., 10 min at 80°C) to improve efficiency .
  • Monitoring via TLC/MS : Track reaction progress with ninhydrin staining (free amine detection) .

What analytical techniques are critical for confirming the compound’s purity and stability?

Answer:

  • HPLC-PDA/MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities (<0.5%) .
  • Stability Studies :
    • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
    • LC-HRMS : Characterize degradation pathways (e.g., hydrolysis of the Boc group or oxidation of the pyrrolidine ring) .

How can computational tools aid in predicting this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, blood-brain barrier permeability, and cytochrome P450 interactions .
  • Molecular Dynamics (MD) Simulations : Simulate binding modes to targets (e.g., G-protein-coupled receptors) using GROMACS or AMBER .
    Advanced Tip : Combine QSAR models with experimental logP (octanol-water) and pKa data to refine predictions .

What strategies mitigate stereochemical inversion during functionalization of the amino group?

Answer:

  • Low-Temperature Reactions : Perform acylations or alkylations at −20°C to reduce nucleophile mobility .
  • Bulky Protecting Groups : Use Fmoc instead of Boc to sterically hinder racemization .
  • Chiral Auxiliaries : Temporarily introduce a chiral ligand (e.g., Evans oxazolidinones) to stabilize the desired configuration .

How should researchers design SAR studies for derivatives of this compound?

Answer:

  • Core Modifications : Vary substituents on the pyrrolidine ring (e.g., alkyl, aryl, or heteroaryl groups) to probe steric/electronic effects .
  • Pharmacophore Mapping : Use X-ray crystallography or docking studies to identify critical hydrogen bonds/hydrophobic interactions .
  • Activity Cliffs : Synthesize analogs with minor structural changes (e.g., methyl vs. ethyl groups) to pinpoint key binding determinants .

What are the challenges in scaling up the synthesis from milligram to gram scale?

Answer:

  • Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) or simulated moving bed (SMB) chromatography .
  • Quality Control : Implement in-line PAT tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring .

How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout Models : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Thermal Proteome Profiling (TPP) : Identify off-target proteins by measuring thermal stability shifts in cell lysates .
  • In Vivo Imaging : Use PET tracers (e.g., 11^{11}C-labeled analogs) to track biodistribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.